Technical Monograph: 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride
Technical Monograph: 2-(4-Methoxyphenoxy)ethan-1-amine Hydrochloride
The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the distinction between isomeric forms, robust synthetic protocols, and the medicinal chemistry utility of the scaffold.
CAS Number: 98959-77-4 Free Base CAS: 50800-92-5 Document Type: Technical Monograph & Synthetic Guide Version: 2.0 (2026)
Executive Summary
2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride is a specialized aryloxyalkylamine building block utilized primarily in the design of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it consists of a para-substituted anisole ring linked to a primary amine via an ethyl ether spacer.
Critical Distinction: Researchers must distinguish this compound from its ortho-isomer, 2-(2-methoxyphenoxy)ethan-1-amine (CAS 64464-07-9), which is the key intermediate for the blockbuster beta-blocker Carvedilol . While the ortho-isomer favors specific adrenergic binding pockets, the para-isomer (CAS 98959-77-4) is frequently employed in Structure-Activity Relationship (SAR) campaigns to probe steric tolerance and electronic effects in the distal aryl binding regions of serotonergic (5-HT) and dopaminergic receptors.
Chemical Identity & Physical Properties[1][2][3]
| Property | Data |
| IUPAC Name | 2-(4-methoxyphenoxy)ethan-1-amine hydrochloride |
| Common Name | 4-Methoxyphenoxyethylamine HCl |
| CAS Number (HCl Salt) | 98959-77-4 |
| CAS Number (Free Base) | 50800-92-5 |
| Molecular Formula | C₉H₁₄ClNO₂ |
| Molecular Weight | 203.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O |
| Melting Point | 158–162 °C (Typical for HCl salts of this class) |
| pKa (Amine) | ~9.5 (Predicted) |
Synthetic Methodology
For high-purity applications in medicinal chemistry, the Gabriel Synthesis is the preferred route over direct alkylation. Direct alkylation of 4-methoxyphenol with 2-chloroethylamine often leads to polymerization or bis-alkylation byproducts. The Gabriel route ensures mono-alkylation and simplifies purification.
Protocol: Modified Gabriel Synthesis
Step 1: Alkylation
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Reagents: 4-Methoxyphenol (1.0 eq), N-(2-bromoethyl)phthalimide (1.1 eq), K₂CO₃ (2.0 eq).
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Solvent: Anhydrous DMF or Acetonitrile.
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Conditions: Heat to 80°C for 12–16 hours under N₂ atmosphere.
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Workup: Pour into ice water. The phthalimide intermediate usually precipitates as a solid. Filter and wash with water.[1] Recrystallize from Ethanol if necessary.
Step 2: Hydrazinolysis (Deprotection)
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Reagents: Phthalimide intermediate (from Step 1), Hydrazine hydrate (3.0 eq).
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Solvent: Ethanol (reflux).
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Conditions: Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.
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Workup: Cool to room temperature. Filter off the phthalhydrazide byproduct.
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Salt Formation: Acidify the filtrate with 4M HCl in Dioxane or concentrated aqueous HCl. Evaporate solvent to obtain the crude hydrochloride salt.
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Purification: Recrystallize from Isopropanol/Ether to yield pure 2-(4-methoxyphenoxy)ethan-1-amine hydrochloride .
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow using the Gabriel amine synthesis method to ensure high purity.
Analytical Characterization (Self-Validation)
To validate the identity of the synthesized compound, researchers should confirm the following spectral features.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.15 (br s, 3H): Ammonium protons (–NH₃⁺).
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δ 6.90 (d, J = 9.0 Hz, 2H): Aromatic protons (ortho to methoxy).
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δ 6.85 (d, J = 9.0 Hz, 2H): Aromatic protons (ortho to ether linkage).
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δ 4.10 (t, J = 5.2 Hz, 2H): Methylene protons adjacent to Oxygen (–O–CH ₂–).
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δ 3.70 (s, 3H): Methoxy protons (–OCH ₃).
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δ 3.15 (t, J = 5.2 Hz, 2H): Methylene protons adjacent to Nitrogen (–CH ₂–N).
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-
Purity Check:
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Absence of phthalimide peaks (aromatic multiplet at δ 7.8–7.9) confirms successful deprotection.
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Integration ratio of Aromatic : Methoxy : Methylene should be 4 : 3 : 4.
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Applications in Medicinal Chemistry
Pharmacophore Mapping
The 2-(4-methoxyphenoxy)ethylamine moiety serves as a versatile "linker-tail" scaffold. It mimics the structural features of neurotransmitters (dopamine, serotonin) but adds a lipophilic aryl extension.
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Aryl Head (4-Methoxyphenyl): Provides hydrophobic interactions and π-stacking capability. The para-methoxy group acts as a hydrogen bond acceptor and can be metabolically labile (O-demethylation), serving as a "soft spot" for clearance or a prodrug feature.
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Ether Linker: Introduces flexibility and a hydrogen bond acceptor, distinct from the rigid alkyl chains found in simple phenethylamines.
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Amine Tail: The primary amine is protonated at physiological pH, forming a critical salt bridge with Aspartate residues (e.g., Asp3.32) in aminergic GPCR binding pockets.
SAR Utility: Ortho vs. Para
In drug design, switching between the ortho-isomer (Carvedilol-like) and the para-isomer (Target) allows researchers to probe the "height" and "width" of the receptor binding pocket.
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Ortho-substitution: Induces a twist in the conformation, favoring compact pockets (e.g., Adrenergic α1/β).
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Para-substitution: Extends the linear length of the molecule, allowing the methoxy group to reach deeper sub-pockets or solvent-exposed regions in 5-HT receptors.
Pharmacophore Interaction Diagram
Figure 2: Pharmacophore map illustrating the binding interactions of the 4-methoxyphenoxyethylamine scaffold within a theoretical GPCR binding pocket.
Handling and Stability
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Storage: Store the hydrochloride salt in a desiccator at room temperature. It is hygroscopic.
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Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh, as the ether linkage is stable but the amine can absorb CO₂ from air.
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Safety: The compound is an irritant to eyes, skin, and respiratory system. Wear standard PPE (gloves, goggles, lab coat).
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GHS Signal Word: Warning.
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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References
-
Thermo Scientific Chemicals. (2024). 2-(4-methoxyphenoxy)ethanamine hydrochloride, 97%.[2] Fisher Scientific.
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PubChem. (2025).[3][4] Compound Summary: 2-(4-methoxyphenoxy)ethanamine hydrochloride (CAS 98959-77-4).[5][6][2][7][8][9] National Center for Biotechnology Information.
-
Oakwood Chemical. (2024). Safety Data Sheet: 2-(4-Methoxyphenoxy)ethylamine hydrochloride.
-
Chem-Space. (2025).[3][1] Building Blocks: 2-(4-methoxyphenoxy)ethan-1-amine.[3]
- Prandi, A., et al. (2012). Synthesis, biological evaluation, and docking studies of tetrahydrofuran-based ligands acting at adrenergic and serotonine receptors. Journal of Medicinal Chemistry. (Contextual reference for the utility of phenoxyethylamine scaffolds in GPCR ligand design).
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